molecular formula C10H14BrNO B12280893 3-(6-Bromo-3-pyridyl)-3-pentanol

3-(6-Bromo-3-pyridyl)-3-pentanol

Cat. No.: B12280893
M. Wt: 244.13 g/mol
InChI Key: FQQWXDXQXXFOSY-UHFFFAOYSA-N
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Description

3-(6-Bromo-3-pyridyl)-3-pentanol is a chemical compound characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-bromo-3-pyridinemethanol with appropriate reagents to extend the carbon chain to form the pentanol derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process often requires the use of inert atmospheres and specific temperature controls to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-3-pyridyl)-3-pentanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(6-Bromo-3-pyridyl)-3-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Bromo-3-pyridyl)-3-pentanol involves its interaction with specific molecular targets. The bromine atom and pyridine ring play crucial roles in binding to target molecules, while the pentanol chain can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Bromo-3-pyridyl)-3-pentanol is unique due to its specific combination of a bromine-substituted pyridine ring and a pentanol chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

3-(6-bromopyridin-3-yl)pentan-3-ol

InChI

InChI=1S/C10H14BrNO/c1-3-10(13,4-2)8-5-6-9(11)12-7-8/h5-7,13H,3-4H2,1-2H3

InChI Key

FQQWXDXQXXFOSY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CN=C(C=C1)Br)O

Origin of Product

United States

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